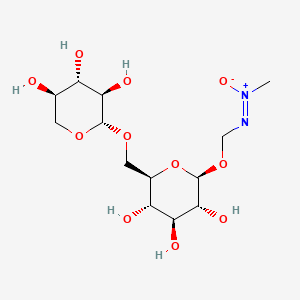

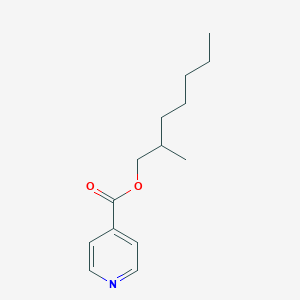

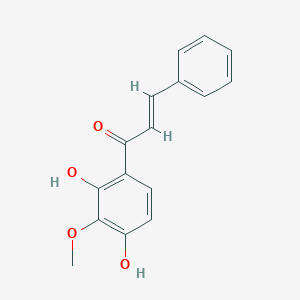

对-(E)-2-(5,6,7,8-四氢-5,5,8,8-四甲基-2-萘基)-1-丙烯基)苯甲酸乙酯

描述

Ro-136298,也称为阿罗替诺类乙酯,是一种合成的类维生素A化合物。类维生素A是一类与维生素A在化学上相关的化合物,主要用于医药,因为它们对细胞增殖和分化有影响。Ro-136298 正在研究其潜在的治疗应用,特别是在皮肤病学领域。

科学研究应用

Ro-136298 正在探索各种科学研究应用:

准备方法

Ro-136298 的合成涉及多个步骤:

化学反应分析

Ro-136298 会发生各种化学反应,包括:

氧化反应: 在特定条件下,它可以被氧化形成相应的氧化产物。

还原反应: 该化合物可以被还原形成不同的还原衍生物。

取代反应: Ro-136298 可以发生取代反应,特别是在芳香环或酯基处。

缩合反应: 维蒂希反应是其合成中的关键反应,由鏻盐和醛形成最终产物.

这些反应中常用的试剂包括乙酰氯、三氯化铝、氢化锂铝、三溴化磷、三苯基膦和 4-甲酰基苯甲酸乙酯 . 生成的主要产物取决于所用反应条件和试剂。

作用机制

Ro-136298 主要通过作用于视黄酸受体 (RAR) 发挥其作用。这些受体是核受体,它们调节基因表达以响应类维生素A。 通过与 RAR 结合,Ro-136298 会影响参与细胞增殖、分化和凋亡的基因转录 . 这种机制在其皮肤病学和癌症研究应用中特别相关。

相似化合物的比较

Ro-136298 与其他类维生素A如异维A酸和阿维A酸进行比较:

异维A酸: 虽然异维A酸在减少皮脂分泌方面有效,但 Ro-136298 在这方面似乎效果不佳.

阿维A酸: 与 Ro-136298 相似,阿维A酸用于治疗银屑病和其他皮肤病,但 Ro-136298 不会增加血脂水平,使其成为潜在的更安全的选择.

其他类似化合物包括维 A 酸、阿达帕林和他扎罗汀,它们也因其类维生素A特性而被用于皮肤病学。

属性

IUPAC Name |

ethyl 4-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O2/c1-7-28-24(27)20-10-8-19(9-11-20)16-18(2)21-12-13-22-23(17-21)26(5,6)15-14-25(22,3)4/h8-13,16-17H,7,14-15H2,1-6H3/b18-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULUAKSYPPSJCO-FBMGVBCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C=C(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)/C=C(\C)/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71441-09-3 | |

| Record name | Arotinoid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71441-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arotinoid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071441093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ro 13-6298's structure relate to its activity?

A1: Ro 13-6298 belongs to a class of compounds known as arotinoids, which are benzoic acid derivatives of retinoic acid. Studies comparing Ro 13-6298 with other retinoids like retinoic acid, acitretin, and etretinate, revealed a distinct structure-activity relationship. Its polyaromatic structure contributes to its high potency, exceeding that of first and second-generation retinoids. [] Notably, the acidic polar terminus of the molecule appears crucial for its interaction with certain enzymes, such as RNase P. []

Q2: How do structural modifications of Ro 13-6298 affect its potency?

A2: Research indicates that even slight structural alterations significantly impact Ro 13-6298's potency. For instance, the free acid derivative, Ro 13-7410, exhibits a different activity profile compared to the ethyl ester form (Ro 13-6298). [, ] Studies in human squamous cell carcinoma cells showed that while both compounds are active in normal keratinocytes, only Ro 13-7410 effectively modulates differentiation in SCC-13 cells. This suggests differences in metabolic conversion between the two forms. [] Additionally, research on rat tracheal epithelial cells demonstrated that Ro 13-7410 had a stronger inhibitory effect on cell transformation compared to Ro 13-6298. [, ] These findings highlight the importance of specific structural features for Ro 13-6298's biological activity.

Q3: Are there structural differences impacting the teratogenicity of arotinoids?

A3: Research comparing the teratogenic activity of Ro 13-7410, Ro 13-6298, and its alcohol congener (Ro 13-8320) in Syrian golden hamsters revealed a relationship between structure and teratogenic potency. The alcohol congener demonstrated the highest potency, followed by the ethyl ester (Ro 13-6298) and then the free acid (Ro 13-7410). [] These findings underscore the influence of structural modifications on the teratogenic potential of arotinoids.

Q4: How does Ro 13-6298 interact with cells and exert its effects?

A4: Ro 13-6298 primarily influences cellular processes by interacting with retinoic acid receptors (RARs). These receptors, upon activation by retinoids like Ro 13-6298, regulate gene expression. [] For instance, in human epidermal keratinocytes, Ro 13-6298 treatment leads to a significant increase in mRNA levels for keratins 13 and 19, key proteins involved in cell differentiation. []

Q5: What are the downstream effects of Ro 13-6298 binding to its targets?

A5: Ro 13-6298 binding to RARs triggers a cascade of downstream effects, primarily influencing cell proliferation and differentiation. In human epidermal keratinocytes, it inhibits proliferation and induces differentiation, as evidenced by increased keratin 13 and 19 synthesis. [] It also suppresses transglutaminase activity, an enzyme involved in cornified envelope formation, a crucial step in keratinocyte differentiation. []

Q6: Does Ro 13-6298's effect on tRNA biogenesis contribute to its biological activity?

A6: Ro 13-6298 has been shown to inhibit RNase P, an essential enzyme in tRNA biogenesis. [, ] This inhibition occurs through a competitive mechanism, suggesting direct interaction with the enzyme. While the precise contribution of RNase P inhibition to Ro 13-6298's overall biological activity remains to be fully understood, it represents a potential mechanism by which the compound might exert its effects. This is further supported by the observation that arotinoid's inhibitory effects on tRNA biogenesis appear independent of retinoid nuclear receptors. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

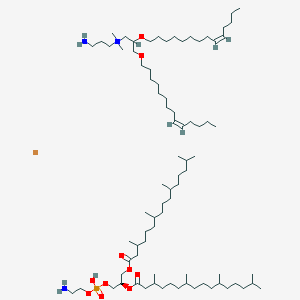

![(8R,9S,13S,14S,16E)-16-Hydroxyimino-13-methyl-3-prop-2-enoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1242552.png)